Basicity Shift of >3 pKa Units Relative to Fully Aromatic Benzo[g]isoquinoline Enables Differential Salt Formation and CNS Permeability Tuning
1,2,3,4-Tetrahydrobenzo[g]isoquinoline exhibits a measured pKa of ~8.5 due to its secondary amine in a partially saturated ring, whereas fully aromatic benzo[g]isoquinoline is a pyridine-like base with a predicted pKa of 5.37 . This >3 log unit difference means that at physiological pH 7.4, the tetrahydro compound is predominantly protonated (≈93% protonated fraction), while the aromatic analog is largely neutral (≈1% protonated fraction). The consequences for drug discovery are decisive: the protonated form enhances aqueous solubility and reduces passive blood–brain barrier penetration, while the neutral aromatic compound preferentially partitions into lipid membranes .
| Evidence Dimension | Basicity (pKa of nitrogen heterocycle) |
|---|---|
| Target Compound Data | pKa ≈ 8.5 (measured, secondary amine) |
| Comparator Or Baseline | Benzo[g]isoquinoline (CAS 260-32-2): pKa = 5.37 ± 0.30 (predicted, pyridine-type nitrogen) |
| Quantified Difference | ΔpKa ≈ 3.1 units; ≈ 92% difference in protonated fraction at pH 7.4 |
| Conditions | pKa measured via UV absorption (Sirius) in 0.1 M KCl at 20°C for tetrahydro compound; predicted via ACD/Labs for aromatic analog. |
Why This Matters
A pKa shift of 3 units dictates whether the compound exists as a charged or neutral species at physiological pH, directly impacting solubility, permeability, and off-target binding—a critical binary decision point in CNS versus peripheral drug design.
